

# A Comparative Analysis of Protease-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the antibody to the cytotoxic payload and significantly influencing the ADC's therapeutic index. Protease-cleavable linkers are a major class of ADC linkers designed to be stable in systemic circulation and to release the payload upon encountering specific proteases that are highly expressed in the tumor microenvironment. This guide provides a comparative analysis of different protease-cleavable linkers, supported by experimental data and detailed methodologies, to aid in the rational design and development of next-generation ADCs.

### **Mechanism of Action of Protease-Cleavable Linkers**

Protease-cleavable linkers are typically composed of a short peptide sequence that is recognized and cleaved by lysosomal proteases, such as cathepsins, which are abundant in cancer cells.[1][2] Upon binding to the target antigen on a cancer cell, the ADC is internalized, often via endocytosis, and trafficked to the lysosome.[3][4] Inside the acidic and enzyme-rich environment of the lysosome, proteases cleave the linker, releasing the cytotoxic payload to exert its cell-killing effect.[5][6] Many designs incorporate a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), which spontaneously decomposes after enzymatic cleavage to ensure the release of the unmodified, fully active payload.[7]





Click to download full resolution via product page

Mechanism of action for an ADC with a protease-cleavable linker.

## Comparative Analysis of Common Protease-Cleavable Linkers

The most extensively studied and clinically validated protease-cleavable linkers are di- and tetrapeptides. The choice of linker can significantly impact the ADC's properties, including stability, hydrophobicity, and bystander effect.

### Valine-Citrulline (Val-Cit) Linker

The valine-citrulline (Val-Cit) dipeptide is the most widely used protease-cleavable linker in ADCs, featured in approved drugs like brentuximab vedotin (Adcetris®) and enfortumab vedotin (Padcev®).[2][8] It is highly sensitive to cleavage by cathepsin B, a protease overexpressed in many tumor types.[6][7]

#### Advantages:

- High Plasma Stability: Generally stable in human plasma, minimizing premature drug release.[7][9]
- Efficient Cleavage: Readily cleaved by cathepsin B in the lysosomal compartment.[8][10]
- Extensive Clinical Validation: A well-established track record in numerous clinical-stage and approved ADCs.[11][12]

#### Disadvantages:



- Hydrophobicity: The Val-Cit linker can be hydrophobic, which may lead to aggregation, particularly at high drug-to-antibody ratios (DARs).[12][13]
- Mouse Plasma Instability: Susceptible to cleavage by mouse carboxylesterase 1C (Ces1c),
   which can complicate preclinical efficacy studies in mice.[14][15]

### Valine-Alanine (Val-Ala) Linker

The valine-alanine (Val-Ala) linker is another dipeptide linker cleaved by cathepsin B.[16] It has emerged as a popular alternative to Val-Cit, addressing some of its limitations.

#### Advantages:

- Lower Hydrophobicity: Compared to Val-Cit, the Val-Ala linker is less hydrophobic, which can reduce ADC aggregation, especially with hydrophobic payloads or at high DARs.[12][17] This allows for the synthesis of ADCs with a DAR of up to 7.4 with limited aggregation.[12]
- Good Stability and Efficacy: Demonstrates comparable buffer stability, cathepsin B release efficiency, and cellular activity to Val-Cit.[16]

#### Disadvantages:

Slower Cleavage Rate: Generally cleaved by cathepsin B at a slower rate than Val-Cit.[10]

#### Other Protease-Cleavable Linkers

- Phenylalanine-Lysine (Phe-Lys): This dipeptide is also cleaved by cathepsin B and has been shown in some studies to be cleaved more rapidly than Val-Cit.[10]
- Gly-Gly-Phe-Gly (GGFG): This tetrapeptide linker is used in the approved ADC trastuzumab deruxtecan (Enhertu®).[16] It is cleaved by lysosomal proteases, with a notable sensitivity to cathepsin L.[3]
- Novel Enzyme-Cleavable Linkers: To enhance tumor specificity, linkers susceptible to other enzymes overexpressed in tumors are being explored, such as β-glucuronidase, βgalactosidase, and sulfatase.[12][18] These linkers can offer advantages in terms of hydrophilicity, potentially allowing for higher DARs.[18]



Check Availability & Pricing

## **Data Presentation: Quantitative Comparison**

Direct quantitative comparison of linkers across different studies can be challenging due to variations in the antibody, payload, conjugation chemistry, and experimental conditions. The following tables summarize available data to provide a comparative overview.

Table 1: Comparison of Physicochemical and Biological Properties

| Linker        | Primary Cleaving<br>Protease | Relative Cleavage<br>Rate (vs. Val-Cit) | Key Characteristics                                                               |
|---------------|------------------------------|-----------------------------------------|-----------------------------------------------------------------------------------|
| Val-Cit       | Cathepsin B[7]               | 1x                                      | High plasma stability, extensive clinical validation, can be hydrophobic.[11][13] |
| Val-Ala       | Cathepsin B[16]              | ~0.5x[10]                               | Less hydrophobic than Val-Cit, reduced aggregation at high DARs.[12][17]          |
| Phe-Lys       | Cathepsin B[10]              | ~30x[10]                                | Rapidly cleaved by Cathepsin B.                                                   |
| GGFG          | Cathepsin L, Cathepsin B[3]  | Varies                                  | Stable in plasma, allows for high DAR.                                            |
| β-Glucuronide | β-Glucuronidase[18]          | Varies                                  | High hydrophilicity,<br>good plasma stability.<br>[18]                            |

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers



| ADC (Target)                        | Linker                        | Payload    | Cell Line                                            | IC50                                     |
|-------------------------------------|-------------------------------|------------|------------------------------------------------------|------------------------------------------|
| Brentuximab<br>Vedotin (CD30)       | Val-Cit                       | MMAE       | Karpas 299<br>(Anaplastic<br>Large Cell<br>Lymphoma) | ~10 ng/mL[19]                            |
| Trastuzumab-<br>based ADC<br>(HER2) | Val-Ala                       | PBD        | SK-BR-3 (Breast<br>Cancer)                           | Varies with DAR[12]                      |
| Trastuzumab<br>Deruxtecan<br>(HER2) | GGFG                          | Deruxtecan | KPL-4 (HER2-<br>positive breast<br>cancer)           | 13.9 ng/mL[18]                           |
| Anti-HER2 ADC                       | β-Galactosidase-<br>cleavable | MMAE       | N87 (Gastric<br>Cancer)                              | More potent than<br>T-DM1 in<br>vivo[12] |

Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used in the assay.

### **Experimental Protocols**

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADC linkers.





Click to download full resolution via product page

A typical experimental workflow for evaluating ADC linkers.

### **In Vitro Plasma Stability Assay**

Objective: To assess the stability of the ADC and the premature release of the payload in plasma.

#### Methodology:

- ADC Incubation: Incubate the ADC at a final concentration of ~1 mg/mL in plasma (human, rat, mouse) at 37°C.[6][20] Include a control sample in PBS.
- Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).[21]



- · Sample Preparation:
  - For DAR Measurement: Capture the ADC using Protein A beads. Elute the intact ADC.[22]
  - For Free Payload Measurement: Precipitate plasma proteins with an organic solvent (e.g., acetonitrile). Centrifuge to collect the supernatant containing the released payload.[23]
- Analysis (LC-MS):
  - Intact ADC: Analyze the eluted ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.[6][24]
  - Released Payload: Quantify the free payload in the supernatant using LC-MS with a standard curve.[20][23]
- Data Analysis: Plot the percentage of intact ADC (or average DAR) or the percentage of released payload over time to determine the stability profile.

### **Cathepsin B Cleavage Assay**

Objective: To determine the susceptibility and kinetics of linker cleavage by a specific protease.

Methodology (Fluorometric):[8]

- Reagents:
  - Recombinant human Cathepsin B.
  - Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5).[10]
  - Fluorogenic peptide substrate (linker conjugated to a fluorophore and quencher).
- Enzyme Activation: Pre-incubate Cathepsin B in Assay Buffer to activate the enzyme.
- Assay Setup (96-well plate):
  - Sample Wells: Add activated Cathepsin B and the fluorogenic substrate.



- Control Wells: Include wells with substrate only (blank), enzyme only, and enzyme with a known inhibitor.
- Incubation: Incubate the plate at 37°C.
- Fluorescence Measurement: Measure fluorescence intensity at appropriate excitation/emission wavelengths at different time points (for kinetic analysis) or at a single endpoint.[8]
- Data Analysis:
  - Subtract the blank fluorescence from all readings.
  - For kinetic analysis, plot fluorescence versus time to determine the initial reaction velocity.
     Perform the assay at various substrate concentrations to calculate Michaelis-Menten constants (Km and kcat).[10]

### In Vitro Cytotoxicity Assay (MTT/XTT)

Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cells.

Methodology (MTT Assay):[5][25]

- Cell Seeding: Seed antigen-positive (Ag+) and antigen-negative (Ag-) cells in 96-well plates and allow them to adhere overnight.
- ADC Treatment: Treat the cells with serial dilutions of the ADC. Include controls such as untreated cells, cells treated with the unconjugated antibody, and cells treated with the free payload.[26]
- Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).[26]
- MTT Addition: Add MTT solution (e.g., 20 μL of 5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[25]



- Formazan Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[5]
- Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using nonlinear regression.[26]

### **Bystander Effect Assay**

Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.

Methodology (Co-culture):[2][26]

- Cell Preparation: Use an antigen-negative (Ag-) cell line stably expressing a fluorescent protein (e.g., GFP).
- Co-culture Seeding: Seed a mixture of Ag+ cells and GFP-expressing Ag- cells in a 96-well plate. As a control, seed a monoculture of GFP-Ag- cells.
- ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.
- Incubation: Incubate the plates for 72-120 hours.
- Fluorescence Measurement: Measure the GFP fluorescence intensity using a plate reader to specifically quantify the viability of the Ag- cell population.
- Data Analysis: Normalize the fluorescence of treated wells to untreated controls to determine
  the percent viability of Ag- cells. A greater decrease in the viability of Ag- cells in the coculture compared to the monoculture indicates a bystander effect.[26]

### Conclusion

The selection of a protease-cleavable linker is a critical decision in ADC design, requiring a balance between plasma stability and efficient payload release at the tumor site. While the Val-Cit linker has a long history of clinical success, newer linkers like Val-Ala and GGFG, as well as



those targeting other tumor-associated enzymes, offer potential advantages in terms of reduced hydrophobicity and improved manufacturing feasibility. A thorough and standardized experimental evaluation of linker stability, cleavage kinetics, and cytotoxic activity is paramount for selecting the optimal linker to maximize the therapeutic potential of an ADC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pyxisoncology.com [pyxisoncology.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. nucleai.ai [nucleai.ai]
- 5. Determination of ADC Cytotoxicity Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. adc.bocsci.com [adc.bocsci.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ADC Panoramic Overview-Linker Creative Biolabs ADC Blog [creative-biolabs.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Types of ADC Linkers [bocsci.com]
- 17. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]







- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ADC Plasma Stability Analysis Service Creative Biolabs [creative-biolabs.com]
- 21. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody—Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Analysis of Protease-Cleavable Linkers in Antibody-Drug Conjugates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12428689#comparative-analysis-of-different-protease-cleavable-adc-linkers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com